3-[3-(Benzyloxy)phenyl]-N'-[(E)-1-(3,4-dichlorophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide
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Overview
Description
3-[3-(Benzyloxy)phenyl]-N’-[(E)-1-(3,4-dichlorophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide is a complex organic compound with the molecular formula C25H20Cl2N4O2 and a molecular weight of 479.37 g/mol . This compound is known for its unique structure, which includes a benzyloxyphenyl group, a dichlorophenyl group, and a pyrazole ring. It is often used in early discovery research due to its rare and unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(Benzyloxy)phenyl]-N’-[(E)-1-(3,4-dichlorophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide typically involves multiple steps, including the formation of the pyrazole ring and the introduction of the benzyloxy and dichlorophenyl groups. The specific reaction conditions can vary, but common methods include:
Formation of the Pyrazole Ring: This step often involves the reaction of hydrazine with a β-diketone under acidic or basic conditions to form the pyrazole ring.
Introduction of the Benzyloxy Group: This can be achieved through a nucleophilic substitution reaction, where a benzyloxy group is introduced to the phenyl ring.
Introduction of the Dichlorophenyl Group: This step typically involves the reaction of the pyrazole compound with a dichlorophenyl compound under conditions that promote the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its use primarily in research settings. the general principles of organic synthesis, such as scaling up reactions and optimizing conditions for yield and purity, would apply.
Chemical Reactions Analysis
Types of Reactions
3-[3-(Benzyloxy)phenyl]-N’-[(E)-1-(3,4-dichlorophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce or replace functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. The specific conditions, such as temperature, solvent, and reaction time, depend on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups to the compound .
Scientific Research Applications
3-[3-(Benzyloxy)phenyl]-N’-[(E)-1-(3,4-dichlorophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 3-[3-(Benzyloxy)phenyl]-N’-[(E)-1-(3,4-dichlorophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives with benzyloxy and dichlorophenyl groups. Examples include:
- 3-[3-(Benzyloxy)phenyl]-1H-pyrazole-5-carbohydrazide
- N’-[(E)-1-(3,4-dichlorophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide
Uniqueness
What sets 3-[3-(Benzyloxy)phenyl]-N’-[(E)-1-(3,4-dichlorophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide apart is its specific combination of functional groups and its potential for diverse chemical reactions and biological activities. This makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C25H20Cl2N4O2 |
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Molecular Weight |
479.4 g/mol |
IUPAC Name |
N-[(E)-1-(3,4-dichlorophenyl)ethylideneamino]-3-(3-phenylmethoxyphenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C25H20Cl2N4O2/c1-16(18-10-11-21(26)22(27)13-18)28-31-25(32)24-14-23(29-30-24)19-8-5-9-20(12-19)33-15-17-6-3-2-4-7-17/h2-14H,15H2,1H3,(H,29,30)(H,31,32)/b28-16+ |
InChI Key |
XFDYLSQILSSPGC-LQKURTRISA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC(=NN1)C2=CC(=CC=C2)OCC3=CC=CC=C3)/C4=CC(=C(C=C4)Cl)Cl |
Canonical SMILES |
CC(=NNC(=O)C1=CC(=NN1)C2=CC(=CC=C2)OCC3=CC=CC=C3)C4=CC(=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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